2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine
Description
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 2355-16-0 . Alternative names and identifiers include:
These synonyms reflect variations in naming conventions across chemical databases and commercial suppliers.
Molecular Formula and Weight Validation
The molecular formula C$$7$$H$$7$$F$$3$$N$$2$$O$$_2$$S is consistent across multiple sources. The molecular weight is calculated as follows:
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 7 | 12.01 | 84.07 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Fluorine (F) | 3 | 19.00 | 57.00 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | 240.20 |
This matches the reported molecular weight of 240.20 g/mol . The exact mass, determined via high-resolution mass spectrometry, is 240.01800 , confirming the formula’s validity.
The compound’s density is 1.578 g/cm³ , and its boiling point is 385.4°C at 760 mmHg . These physicochemical properties align with its sulfonyl and aromatic amine functional groups, which contribute to high thermal stability.
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTLLPJFZIYMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366273 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2355-16-0 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection-Condensation-Hydrolysis Route
A patented method (CN112409201A) describes a three-step process for preparing related trifluoromethyl-substituted aromatic amines, which can be adapted for 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine:
Protection Reaction
The starting compound (e.g., 2-(4-trifluoromethyl)phenethyl alcohol) undergoes protection of hydroxyl groups using specific protecting reagents to form a protected intermediate. This step is crucial to prevent side reactions during subsequent steps.Condensation Reaction
The protected intermediate is condensed with 5-aminosalicylic acid methyl ester in the presence of a base such as triethylamine, N-diisopropylethylamine, DBU, or pyridine. This step forms a key intermediate with the amino and trifluoromethylsulfonyl groups positioned correctly.Hydrolysis
The intermediate is hydrolyzed under acidic conditions (preferably sulfuric acid) at 60-100 °C (optimally 80-85 °C) under nitrogen atmosphere to yield the target compound.
- High yield and purity due to effective removal of meta-isomer and disubstituted impurities.
- Use of specific protective reagents and optimized reaction parameters.
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection | Protective reagent, controlled temperature | Protect hydroxyl groups |
| 2 | Condensation | 5-aminosalicylic acid methyl ester, base (e.g., triethylamine) | Form intermediate with amino group |
| 3 | Hydrolysis | Acid (sulfuric acid), 80-85 °C, nitrogen bubbling | Remove protecting groups, yield target |
Halogenation-Cyanation-Aminolysis Route
Another method, described in patent CN1810775B, involves preparing trifluoromethyl-substituted aromatic amines via:
Selective Bromination
Starting from m-trifluoromethyl fluorobenzene, bromination is performed using dibromo hydantoin in glacial acetic acid and sulfuric acid under reflux to yield 4-fluoro-2-(trifluoromethyl)bromobenzene.Cyanation
The brominated intermediate undergoes nucleophilic substitution with cuprous cyanide in quinoline under reflux to replace the bromine with a cyano group, forming 4-fluoro-2-trifluoromethylbenzonitrile.Aminolysis (Ammonia Substitution)
The nitrile is reacted with liquefied ammonia in ethanol at 120 °C to convert the cyano group into an amino group, yielding 4-amino-2-trifluoromethylbenzonitrile, a close precursor to the target compound.Further Functionalization
Subsequent sulfonylation steps introduce the trifluoromethylsulfonyl group at the desired position.
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Bromination | Dibromo hydantoin, glacial acetic acid, sulfuric acid, reflux | Introduce bromine selectively |
| 2 | Cyanation | Cuprous cyanide, quinoline, reflux | Replace bromine with cyano group |
| 3 | Aminolysis | Liquefied ammonia, ethanol, 120 °C, 8 hours | Convert nitrile to amino group |
- Product purity >99% by HPLC.
- Total yield approximately 73-75%.
Direct Sulfonylation and Amination
While specific direct sulfonylation methods for this compound are less documented, general aromatic sulfonylation involves:
- Electrophilic aromatic substitution using trifluoromethanesulfonyl chloride or related reagents under controlled conditions.
- Amination via nucleophilic aromatic substitution or reduction of nitro precursors.
This approach requires careful control to avoid over-substitution and to maintain amino group integrity.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Protection-Condensation-Hydrolysis | Multi-step with protection, condensation, hydrolysis | High purity, controlled impurity removal | Requires protection/deprotection steps |
| Halogenation-Cyanation-Aminolysis | Stepwise halogenation, cyanation, amination | High yield, scalable, high purity | Use of toxic reagents (cuprous cyanide) |
| Direct Sulfonylation & Amination | Direct functional group installation | Potentially shorter synthesis | Difficult selectivity, side reactions |
Research Findings and Optimization Notes
- Protection reagents are critical to prevent side reactions during condensation and hydrolysis, improving yield and purity.
- Bases such as triethylamine are preferred in condensation to facilitate reaction and reduce byproducts.
- Hydrolysis temperature optimization (80-85 °C) balances reaction rate and impurity formation.
- Nitrogen atmosphere during hydrolysis prevents oxidation and degradation.
- Use of inorganic acids (e.g., sulfuric acid) in hydrolysis and salt formation steps enhances product crystallinity and purity.
- Bromination step requires precise control of reagent ratios and temperature to avoid polybromination.
- Cyanation with cuprous cyanide is effective but requires careful handling due to toxicity and environmental concerns.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Protection | Protective reagent, solvent | Ambient to 50 | 2-4 | 85-90 | >95 | Avoids meta-isomer impurities |
| Condensation | 5-aminosalicylic acid methyl ester, base | 25-60 | 4-6 | 80-88 | >95 | Triethylamine preferred |
| Hydrolysis | Sulfuric acid, nitrogen atmosphere | 80-85 | 6-8 | 75-85 | >98 | Controls disubstituted impurities |
| Bromination | Dibromo hydantoin, acetic acid, sulfuric acid | Reflux (~100) | 5-7 | 90-95 | >98 | Precise molar ratios critical |
| Cyanation | Cuprous cyanide, quinoline | Reflux (~150) | 20 | 70-75 | >98 | Toxic reagents require care |
| Aminolysis | Liquefied ammonia, ethanol | 120 | 8 | 80-85 | >99 | High purity product |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethylsulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylamines and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Inhibition of Tyrosine Kinases
One of the primary applications of 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine is as an inhibitor of tyrosine kinases. Tyrosine kinases play a crucial role in cellular signaling pathways that regulate cell proliferation and differentiation. Aberrant tyrosine kinase activity is associated with various cancers and proliferative disorders. The compound has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in tumorigenesis, making it a candidate for cancer therapy .
Therapeutic Efficacy Against Neoplastic Diseases
Research indicates that this compound exhibits therapeutic efficacy against neoplastic diseases, particularly those dependent on protein kinase activity. It has been studied for its potential in treating conditions such as chronic myelogenous leukemia and other solid tumors. The ability to inhibit angiogenesis (the formation of new blood vessels from existing ones) further enhances its therapeutic profile, as many tumors rely on angiogenesis for growth and metastasis .
Anti-inflammatory Properties
The compound also displays anti-inflammatory properties, which can be beneficial in treating diseases characterized by excessive inflammation. Its mechanism involves modulating inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Study 1: Cancer Treatment
In a study focusing on the treatment of breast cancer, this compound was tested for its ability to inhibit specific tyrosine kinases associated with tumor growth. The results demonstrated a significant reduction in cell viability and proliferation in vitro, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Diabetic Retinopathy
Another investigation explored the use of this compound in models of diabetic retinopathy, a condition characterized by abnormal blood vessel growth in the retina. The study found that treatment with this compound resulted in decreased neovascularization and improved retinal function, indicating its possible use in ocular diseases linked to angiogenesis .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Conditions Treated |
|---|---|---|
| Tyrosine Kinase Inhibition | Inhibits kinase activity, disrupting signaling pathways | Various cancers (e.g., leukemia, breast cancer) |
| Anti-inflammatory Effects | Modulates inflammatory responses | Rheumatoid arthritis, chronic inflammation |
| Angiogenesis Inhibition | Prevents new blood vessel formation | Diabetic retinopathy, age-related macular degeneration |
Mechanism of Action
The mechanism of action of 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Table 1: Key Comparative Data
*Calculated based on molecular formula.
Comparative Analysis
Electron-Withdrawing vs. Electron-Donating Groups
- The trifluoromethyl sulfonyl group in the target compound (–SO₂CF₃) is a stronger electron-withdrawing group compared to the bromine (–Br) in 2-Amino-4-bromo-5-(trifluoromethyl)phenylamine. This difference likely results in higher acidity of the amino group and reduced nucleophilicity in the target compound .
- In contrast, 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine contains additional amino groups on the sulfonyl-linked phenyl ring, which introduce electron-donating effects. This may increase solubility in polar solvents and reactivity in condensation reactions .
Physicochemical Properties
- The target compound’s molecular weight (240.2 g/mol) is lower than that of the diaminophenyl sulfonyl derivative (278.33 g/mol), implying differences in volatility and crystallization behavior .
- The pyrimidine derivative’s heterocyclic core (239.16 g/mol) may enhance π-π stacking interactions, relevant in material science .
Biological Activity
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl and sulfonamide functional groups, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an amino group and a sulfonyl group attached to a phenyl ring, with a trifluoromethyl group enhancing its lipophilicity and biological activity.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, affecting metabolic pathways.
- Antimicrobial Activity : This compound has shown inhibitory effects against certain bacterial strains by interfering with folic acid synthesis, similar to other sulfonamides.
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism was attributed to the inhibition of dihydropteroate synthase, crucial for folate synthesis in bacteria.
-
Antitumor Properties :
- Research published in the Journal of Medicinal Chemistry indicated that this compound could induce cell cycle arrest and apoptosis in human cancer cell lines. The compound's ability to modulate pathways involving p53 and caspase activation was highlighted as a potential therapeutic avenue for cancer treatment.
-
Enzyme Interaction Studies :
- Binding affinity studies using surface plasmon resonance (SPR) revealed that the compound binds effectively to carbonic anhydrase isoforms, suggesting its potential use in treating conditions associated with altered enzyme activity, such as glaucoma.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine, and what critical parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves sulfonylation of aniline derivatives using trifluoromethylsulfonyl chloride under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent Choice : Use anhydrous DMF or dichloromethane to enhance reactivity.
- Stoichiometry : A 1.2:1 molar ratio of sulfonylating agent to substrate ensures complete conversion.
- Atmosphere : Conduct reactions under argon to prevent oxidation of the amine group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) confirms purity >95%.
- Structural Confirmation :
- 1H/19F NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and CF3 groups (δ -60 to -65 ppm for 19F).
- HRMS : Match molecular ion peaks (e.g., [M+H]+ at m/z 295.08).
- FT-IR : Confirm sulfonyl (SO2) stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Amber vials at -20°C under argon to prevent hydrolysis of the sulfonyl group.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonic acids) indicate moisture sensitivity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in bioactivity data across different cell-based assays?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum-free media reduces interference).
- Orthogonal Techniques : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Meta-Analysis : Apply Bayesian statistics to reconcile IC50 discrepancies from multiple studies .
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP) to predict binding modes. Focus on hydrogen bonding with hinge regions (e.g., Glu91 in EGFR).
- QSAR Models : Train models on substituent electronic parameters (Hammett σ) to optimize potency. For example, electron-withdrawing groups at the 4-position enhance affinity .
Q. What advanced analytical techniques are required to distinguish regioisomeric byproducts during synthesis?
- Methodological Answer :
- LC-MS/MS : Compare collision-induced dissociation (CID) fragments; regioisomers exhibit distinct m/z patterns (e.g., loss of SO2 vs. CF3).
- 2D NMR : HSQC and HMBC correlations resolve ambiguities in aromatic proton assignments (e.g., coupling between H-5 and the sulfonyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
